molecular formula C15H16N4O4S B11105381 4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)benzenesulfonamide

4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)benzenesulfonamide

Cat. No.: B11105381
M. Wt: 348.4 g/mol
InChI Key: RSWIMESCJHXVEJ-UHFFFAOYSA-N
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Description

4-({(E)-1-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a benzenesulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO)-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-({(E)-1-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO)-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({(E)-1-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZONITRILE
  • 3-({(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO)PHENYL METHYLCARBAMATE

Uniqueness

4-({(E)-1-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO)-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a benzenesulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[[4-(dimethylamino)-3-nitrophenyl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C15H16N4O4S/c1-18(2)14-8-3-11(9-15(14)19(20)21)10-17-12-4-6-13(7-5-12)24(16,22)23/h3-10H,1-2H3,(H2,16,22,23)

InChI Key

RSWIMESCJHXVEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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